N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide” is a chemical compound. It is related to the compound “ethyl 2- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate” which has a molecular weight of 233.23 .
Synthesis Analysis
The synthesis of related compounds involves the diazotization of an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The structural parameters of the triazinone rings in related compounds do not display systematic differences with respect to those reported for a few analogous compounds . The benzotriazinone rings in some compounds are almost perpendicular to the alkylic chain .Chemical Reactions Analysis
The condensation of N- (2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with ammonia, primary amines, and hydrazines has given a series of 4-oxopyrimido [5,4-b] indoles . These have been converted into the 4-chloro and then into the 4-methoxy, 4-dialkylamino, and 4-mercapto derivatives .科学的研究の応用
Modulators of GPR139
The compound has been identified as an agonist of GPR139 . This means it can bind to this receptor and activate it, which can have various effects depending on the cell type and location of the receptor. This property makes it a potential candidate for treating diseases, disorders, or conditions associated with GPR139 .
Antioxidant Applications
The compound’s structure suggests it may have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory and Diuretic Effects
Some derivatives of the compound have demonstrated anti-inflammatory and diuretic effects . This suggests potential applications in the treatment of conditions such as arthritis or edema .
Anticancer Activity
Certain derivatives of the compound have been studied for their anticancer activity . They have been found to inhibit topoisomerase II alpha, an enzyme that plays a key role in DNA replication and transcription .
Antiviral Activity
1,2,3- and 1,2,4-benzothiadiazine derivatives, which are structurally related to the compound, have been synthesized and screened for their antiviral activity . They have shown inhibitory action against various viruses, including the Aleutian disease virus, human herpesvirus 6, coxsackie B virus, and human cytomegalovirus .
Anti-ageing Research
The compound’s potential antioxidant properties and its ability to modulate GPR139 suggest it could be of interest in anti-ageing research . Oxidative stress plays a central role in damage accumulation during ageing and cell senescence .
作用機序
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the physiological responses associated with GPR139 activation.
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-17-8-4-5-9-18(17)23-24-25(19)13-12-22-20(27)21(10-14-28-15-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIOCOONOLGTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。